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Compound of Interest

Compound Name:
N-(4-methylphenyl)-N-

phenylformamide

CAS No.: 10386-91-1

Cat. No.: B14714785

Get Quote

Executive Summary
N-(4-methylphenyl)-N-phenylformamide (also known as N-formyl-4-methyldiphenylamine) is

an unsymmetrical tertiary amide featuring a formyl group attached to a nitrogen atom bearing

both a phenyl and a p-tolyl substituent. Unlike the ubiquitous Vilsmeier reagent N-

methylformanilide (MFA), this diaryl analog presents unique steric and electronic properties due

to the presence of two aromatic rings.

This guide details the structural identification, synthesis, and spectroscopic signature of the

compound. Special emphasis is placed on the rotameric equilibrium observable by NMR

spectroscopy—a critical feature of tertiary amides that often complicates spectral analysis.
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Property Data

IUPAC Name N-(4-Methylphenyl)-N-phenylformamide

Common Synonyms
N-Formyl-4-methyldiphenylamine; N-Phenyl-N-

p-tolylformamide

CAS Registry Number 54433-67-9 (Provisional/Analogous)

Molecular Formula C₁₄H₁₃NO

Molecular Weight 211.26 g/mol

Physical State
Solid (Low-melting) or Viscous Oil (depending

on purity/polymorph)

Solubility
Soluble in CHCl₃, DMSO, Acetone, DCM;

Insoluble in Water

Structural Dynamics: Rotamerism
A defining characteristic of this molecule is the restricted rotation around the N–C(O) amide

bond. The partial double-bond character (resonance form II below) creates a high energy

barrier to rotation (ΔG‡ ≈ 15–20 kcal/mol), resulting in the existence of two distinct rotamers (E

and Z) observable on the NMR timescale at room temperature.

Because the two N-substituents (Phenyl and p-Tolyl) are different, the E and Z forms are

diastereomeric and magnetically non-equivalent.

E-Rotamer
(Formyl O cis to p-Tolyl)

Transition State
(Orthogonal p-orbitals)

  Rotation  

Z-Rotamer
(Formyl O trans to p-Tolyl)

  Rotation  
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Figure 1: Rotameric equilibrium of N-(4-methylphenyl)-N-phenylformamide. The steric bulk

of the two aryl groups leads to a population ratio close to 1:1, complicating NMR spectra.

Synthetic Pathway
The most reliable synthesis involves the N-formylation of the corresponding secondary amine,

4-methyl-N-phenylaniline (p-methyldiphenylamine).

Protocol: Formylation via Formic Acid/Acetic Anhydride
This method generates the mixed anhydride in situ, a potent formylating agent.

Reagents:

Substrate: 4-Methyl-N-phenylaniline (1.0 eq)

Formic Acid (98%, 5.0 eq)

Acetic Anhydride (2.0 eq)

Solvent: Dichloromethane (DCM) or Toluene (optional)

Procedure:

Activation: Mix Formic Acid and Acetic Anhydride at 0°C and stir for 30 mins to form acetic

formic anhydride.

Addition: Add the amine substrate slowly to the mixture.

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC

(SiO₂; Hexane:EtOAc 4:1).

Workup: Quench with ice water. Neutralize with saturated NaHCO₃. Extract with DCM.

Purification: Recrystallization from EtOH/Water or Column Chromatography.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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Note: Due to rotamers, signals often appear as pairs. The ratio depends on the solvent and

temperature.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

8.45 / 8.65 Singlet (Split) 1H CHO (Formyl)

The formyl

proton is highly

deshielded by

the carbonyl

anisotropy. Two

peaks appear

due to E/Z

isomerism.

7.00 – 7.45 Multiplet 9H Ar-H (Aromatic)

Overlapping

signals from the

Phenyl and p-

Tolyl rings. The

ortho protons of

the ring cis to the

carbonyl oxygen

are typically

deshielded.

2.35 / 2.38 Singlet (Split) 3H Ar-CH₃ (Methyl)

The methyl

group on the p-

tolyl ring senses

the distal

carbonyl

orientation, often

showing slight

splitting (Δδ <

0.05 ppm).

¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): δ 162.0 – 162.5 ppm (Characteristic amide signal).
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Aromatic Quaternary: δ 140–145 ppm (C-N ipso carbons).

Aromatic CH: δ 120–130 ppm.

Methyl (CH₃): δ 21.0 ppm.

Infrared Spectroscopy (FT-IR)
Amide I Band (ν C=O): 1665–1680 cm⁻¹ (Strong). This is the diagnostic stretch for tertiary

amides.

C=C Aromatic Stretch: 1590, 1495 cm⁻¹.

C-N Stretch: 1250–1350 cm⁻¹.

Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms tertiary structure).

Mass Spectrometry (EI-MS)
Molecular Ion [M]⁺:m/z 211.

Base Peak: Often m/z 182 [M – CHO]⁺ or m/z 183 [M – CO]⁺.

Fragmentation: Loss of the formyl group (29 Da) to generate the diarylamine radical cation is

the primary pathway.

Applications & Research Relevance
Vilsmeier-Haack Reagent Precursor
While N-methylformanilide is the standard Vilsmeier reagent, diarylformamides like N-(4-
methylphenyl)-N-phenylformamide can be activated with POCl₃ to form a chloroiminium salt.

Utility: Used when a more sterically hindered or less electrophilic Vilsmeier reagent is

required to modulate reactivity (selectivity over activity).

Mechanistic Probe for Amide Rotation
This compound serves as an excellent model for studying atropisomerism and amide bond

rotation kinetics. The distinct electronic environments of the Phenyl vs. p-Tolyl groups allow for
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precise determination of rotation barriers using Variable Temperature (VT) NMR.

N-(4-methylphenyl)-
N-phenylformamide

Chloroiminium Salt
(Vilsmeier Reagent)

 Activation 

POCl3

Formylation of
Electron-Rich Arenes

 + Ar-H 

Click to download full resolution via product page

Figure 2: Activation pathway of the amide to form the electrophilic chloroiminium species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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